

Application Notes and Protocols for In Vivo Administration of ACTH (4-11)

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Compound of Interest

Compound Name: Acth (4-11)

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Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone synthesized in the anterior pituitary. While the full-length hormone is primarily known for stimulating the adrenal cortex to produce corticosteroids, shorter fragments of ACTH, such as **ACTH (4-11)**, exhibit distinct biological activities.[1] These smaller fragments, including the well-studied ACTH (4-10), are known to exert direct effects on the central nervous system (CNS) that are independent of steroidogenesis.[2] These effects encompass a range of behavioral and neurotrophic outcomes, including influences on learning, memory, and attention, as well as potential neuroprotective properties.[2][3] The central actions of these ACTH fragments are primarily mediated through melanocortin receptors, particularly the melanocortin 4 receptor (MC4R).[4][5]

It is important to note that while **ACTH (4-11)** is of significant interest, detailed in vivo administration protocols for this specific fragment are not widely available in peer-reviewed literature. Consequently, these application notes and protocols are largely based on data from the closely related and extensively researched fragment, ACTH (4-10), providing a robust starting point for investigating **ACTH (4-11)**. Researchers are advised to use this information as a guide and to perform dose-finding studies to optimize their specific experimental designs.

Quantitative Data Summary

The following tables provide a summary of quantitative data from in vivo studies using ACTH fragments. This information can serve as a valuable reference for planning dosages and anticipating potential outcomes in studies with **ACTH (4-11)**.

Table 1: In Vivo Administration of ACTH (4-10) in Human Clinical Research

Population	Route of Administration	Dosage Range	Key Findings	Reference
Normal aging subjects	Subcutaneous (s.c.)	15 mg to 60 mg (ascending)	A dose-dependent improvement in reaction time was observed. No significant effects on EEG, EKG, blood pressure, or standard blood and urine chemistries were reported.	[6]
Male students	Intranasal	0.4 mg	A slight impairment in selective attention was noted, as measured by auditory evoked potentials.	[7]

Table 2: In Vivo Administration of ACTH Fragments in Preclinical Animal Models

Animal Model	ACTH Fragment	Route of Administration	Dosage	Key Findings	Reference
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Intranasal	0.05 mg/kg and 0.2 mg/kg	The 0.2 mg/kg dose led to a normalization of behavior.			

[2] | Neonatal Rats | ACTH (4-10) | Subcutaneous (s.c.) | 25 μ g/day (postnatal days 2-7) | Resulted in impaired learning performance, an exaggerated startle response, and increased thigmotaxis in adulthood. |[8] | Mice (adrenocortical tumor model) | ACTH (1-24) | Intraperitoneal (i.p.) | 5.7 ng and 57 ng per injection (3x/week for 3 weeks) | A dose-dependent decrease in tumor weight was observed in tumors expressing the MC2 receptor. |[9] | Piglets (LPS-induced inflammation) | ACTH (1-39) | Intramuscular (i.m.) | 2.25 IU/kg (every 6 hours) | Attenuated the inflammatory response in the adrenal gland induced by lipopolysaccharide. |[10] |

Detailed Experimental Protocols

The following protocols are adapted from published studies and provide a framework for the in vivo administration of **ACTH (4-11)** in animal models.

Protocol for Systemic (Subcutaneous) Administration in Rodents

This protocol is designed to assess the long-term behavioral consequences of early-life exposure to ACTH fragments, based on studies with ACTH (4-10).|[8]

Objective: To investigate the effects of neonatal **ACTH (4-11)** administration on adult behavior.

Materials:

- **ACTH (4-11)** peptide, sterile
- Vehicle: Sterile 0.9% saline
- 1 mL insulin syringes with 29-31 gauge needles
- Animal model: e.g., Sprague-Dawley rat pups (postnatal day 2)
- Behavioral testing equipment (e.g., open field arena, shuttle box)

Procedure:

- Peptide Formulation: Aseptically dissolve **ACTH (4-11)** in sterile saline to a final concentration suitable for the desired dose (e.g., 25 μ g in a 50 μ L injection volume). Prepare

a vehicle-only control solution.

- Dosing Regimen:
 - Administer daily subcutaneous injections from postnatal day 2 through day 7.
 - Inject the appropriate volume of the **ACTH (4-11)** solution or vehicle into the loose skin of the dorsal region.
- Animal Monitoring: Observe the pups for any immediate behavioral responses or adverse effects post-injection before returning them to the dam.
- Long-term Husbandry: After weaning, house the animals under standard laboratory conditions until they reach adulthood.
- Behavioral Assessment: In adulthood, perform a series of behavioral tests to evaluate parameters such as:
 - Learning and Memory: using tasks like the Morris water maze or passive avoidance.
 - Anxiety and Locomotion: using the open field test or elevated plus maze.
 - Sensorimotor Gating: using acoustic startle and prepulse inhibition tests.
- Statistical Analysis: Employ appropriate statistical methods (e.g., ANOVA, t-test) to compare the behavioral outcomes between the **ACTH (4-11)** treated and vehicle-treated groups.

Protocol for Central (Intranasal) Administration in Rodents

This protocol is for delivering **ACTH (4-11)** to the CNS to investigate its direct neurotropic effects, adapted from studies with similar peptides.^[2]

Objective: To assess the acute central effects of **ACTH (4-11)** on behavior or neuronal function.

Materials:

- **ACTH (4-11)** peptide, sterile

- Vehicle: Sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)
- Micropipettor and fine-gauge tips
- Light anesthesia (e.g., isoflurane)
- Appropriate animal model for the desired endpoint (e.g., a model of neurodegenerative disease or for cognitive testing).

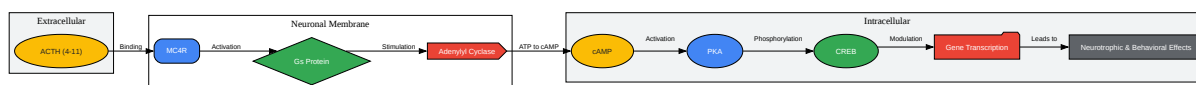
Procedure:

- Peptide Formulation: Dissolve **ACTH (4-11)** in the selected vehicle to the target concentration (e.g., 0.2 mg/mL).
- Animal Preparation: Briefly anesthetize the animal to immobilize it for the procedure.
- Administration Technique:
 - Position the animal in a supine or slightly inverted position.
 - Using a micropipettor, carefully dispense small droplets (e.g., 5-10 µL) of the solution into one of the nares.
 - Allow a brief period for absorption before administering the next droplet, alternating between nares until the full dose is delivered.
- Post-Procedure Recovery: Monitor the animal until it has fully recovered from anesthesia.
- Experimental Evaluation: At a predetermined time following administration, proceed with behavioral testing, electrophysiological recordings, or tissue collection for molecular analysis.
- Data Analysis: Compare the results from the **ACTH (4-11)** treated group with a vehicle-treated control group.

Visualizations: Signaling Pathways and Experimental Design

Proposed Central Signaling Pathway for ACTH (4-11)

The central effects of ACTH fragments are thought to be mediated by the G-protein coupled melanocortin receptors, leading to the activation of the cAMP/PKA signaling cascade.



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Caption: Putative central signaling of **ACTH (4-11)** via MC4R.

Generalized Experimental Workflow

The following diagram outlines a standard workflow for an in vivo study investigating **ACTH (4-11)**.



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Caption: A typical experimental workflow for **ACTH (4-11)** in vivo research.

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